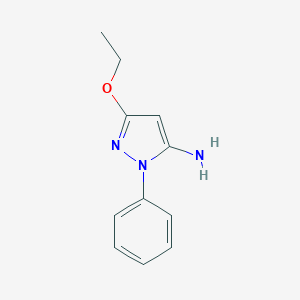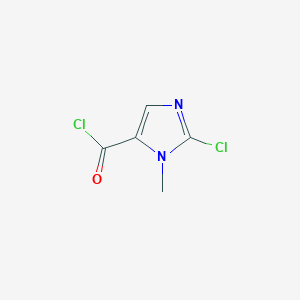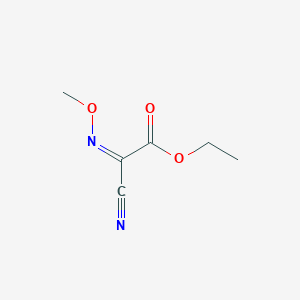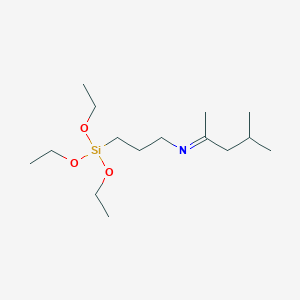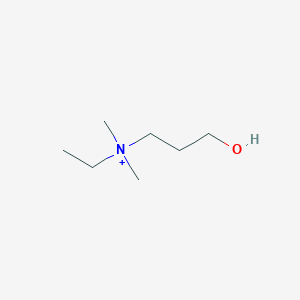
N-Ethylhomocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylhomocholine (NEHC) is a quaternary ammonium compound that has been used in scientific research to investigate the effects of cholinergic neurotransmission on various physiological and biochemical processes. This compound is a structural analog of acetylcholine, a neurotransmitter that plays a crucial role in the regulation of cognitive and motor functions in the central nervous system.
Mecanismo De Acción
N-Ethylhomocholine acts as a cholinergic agonist by binding to nicotinic and muscarinic acetylcholine receptors. This binding activates these receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which regulate various physiological and biochemical processes.
Efectos Bioquímicos Y Fisiológicos
N-Ethylhomocholine has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase muscle contractions, regulate cardiovascular functions, and improve cognitive processes such as learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Ethylhomocholine has several advantages as a research tool, including its ability to mimic the effects of acetylcholine on various physiological and biochemical processes. However, this compound also has limitations, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-Ethylhomocholine, including the investigation of its effects on different neurotransmitter systems and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could explore the development of more stable and less toxic analogs of N-Ethylhomocholine for use in scientific research.
Métodos De Síntesis
N-Ethylhomocholine can be synthesized through the reaction of ethyl bromide and homocholine in the presence of a strong base such as potassium hydroxide. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-Ethylhomocholine has been used in various scientific research studies to investigate the role of cholinergic neurotransmission in different physiological and biochemical processes. This compound has been used to study the effects of acetylcholine on muscle contractions, cardiovascular functions, and cognitive processes such as learning and memory.
Propiedades
Número CAS |
123731-09-9 |
|---|---|
Nombre del producto |
N-Ethylhomocholine |
Fórmula molecular |
C7H18NO+ |
Peso molecular |
132.22 g/mol |
Nombre IUPAC |
ethyl-(3-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1 |
Clave InChI |
DLPPMKSHLIOSFX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCCO |
SMILES canónico |
CC[N+](C)(C)CCCO |
Otros números CAS |
123731-09-9 |
Sinónimos |
ethylhomocholine MEHC N,N-dimethyl-N-ethyl-3-amino-1-propanol N-ethylhomocholine N-ethylhomocholine iodide N-monoethylhomocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






